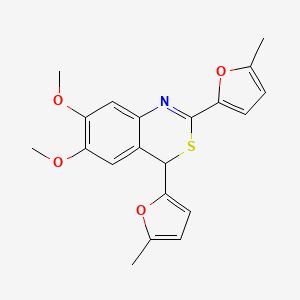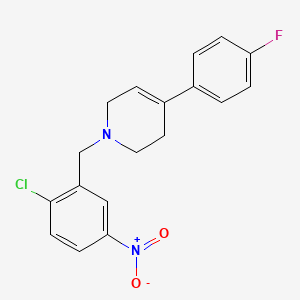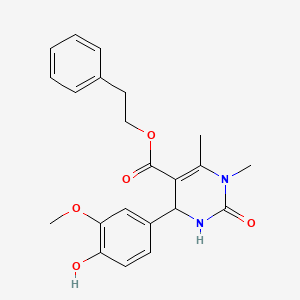
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is an organic compound with a molecular formula of C10H12ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a hydroxyethyl group, and a methyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 2-chloroethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by the action of ammonia or an amine. The reaction conditions generally include:
Temperature: Room temperature to moderate heating (25-60°C)
Solvent: Dichloromethane or another suitable organic solvent
Catalyst/Base: Triethylamine or another organic base
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-hydroxyethyl-4-methylbenzoic acid
Reduction: N-(2-hydroxyethyl)-4-methylbenzamide
Substitution: N-(2-hydroxyethyl)-4-methylbenzamide derivatives with various substituents replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, while the chloro and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2-hydroxyethyl)benzamide
- 4-methyl-N-(2-hydroxyethyl)benzamide
- 2-chloro-N-(2-hydroxyethyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide is unique due to the presence of both the chloro and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other similar compounds, making it a valuable molecule for various applications.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-7-2-3-8(9(11)6-7)10(14)12-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIGYXXBOCTKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-[[(3R,4R)-4-(azepan-1-yl)-3-hydroxypiperidin-1-yl]methyl]-6-methylchromen-4-one](/img/structure/B5116727.png)

![N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride](/img/structure/B5116737.png)
![1,6,7-trimethyl-8-(2-methylpropyl)-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B5116740.png)

![3-[(2-methylphenoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5116758.png)

![N-(3-butoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B5116781.png)
![methyl 4-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5116786.png)

